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Compound of Interest

2-Chlorophenyl-(biphenyl-4-yl)-
Compound Name:
carbinol

Cat. No.: B8681194

Get Quote

Executive Summary

This guide details the strategic application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also

known as 1-(4-biphenylyl)-1-(2-chlorophenyl)methanol) as a pivotal intermediate in the
synthesis of imidazole-based antifungal and antimicrobial agents. Specifically, this carbinol is
the direct lipophilic precursor to Lombazole (1-[(4-biphenylyl)(2-chlorophenyl)methyl]-1H-
imidazole), a potent antimicrobial agent structurally related to Bifonazole and Clotrimazole.

The presence of the 2-chlorophenyl moiety, combined with the bulky biphenyl system, imparts
high lipophilicity and metabolic stability to the final API, enhancing its retention in keratinized
tissues (skin/nails). This protocol provides a validated workflow for converting the carbinol
precursor into the active pharmaceutical ingredient (API) with high purity (>98%), focusing on
the critical activation and N-alkylation steps.

Chemical Profile & Material Specifications[1][2][3][4]
[5]
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Parameter Specification
Chemical Name 2-Chlorophenyl-(biphenyl-4-yl)-methanol
Common Name Lombazole Carbinol Intermediate

Analogous to 66774-02-5 (Diphenyl variant);

CAS Number Specific: 63675-74-1 (check specific vendor
COA)

Molecular Formula C19H15CIO

Molecular Weight 294.78 g/mol

Appearance White to off-white crystalline solid

N Soluble in DCM, Toluene, Acetonitrile; Insoluble
Solubility i Wat
in Water

) Electrophile precursor (via activation) for N-
Key Function ) o
alkylation of imidazoles

Synthetic Pathway & Mechanism

The transformation of the carbinol to the API involves a nucleophilic substitution sequence. The
hydroxyl group is a poor leaving group and must first be activated (typically to a chloride)
before coupling with the imidazole ring.

Reaction Logic Diagram

The following flowchart illustrates the synthesis of the carbinol from raw materials and its
downstream conversion to Lombazole.
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Figure 1: Synthetic pathway from raw materials to Lombazole. The core workflow of this guide
focuses on the Carbinol -> Chloride -> API sequence.

Detailed Experimental Protocols
Upstream Generation: Synthesis of the Carbinol

Note: If purchasing the carbinol commercially, skip to Section 4.2.

Objective: Reduce the ketone intermediate to the alcohol (carbinol).

Charge a reactor with (4-biphenylyl)(2-chlorophenyl)methanone (1.0 eq) and Methanol (10
vol).

e Cool to 0-5°C.

e Add Sodium Borohydride (NaBHa4) (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen
gas evolution.

 Stir at room temperature for 2—4 hours until ketone is <0.5% by HPLC.
e Quench with water and adjust pH to ~7 with dilute HCI.
« Filter the precipitated solid, wash with water, and dry.

o Yield Target: >95%][1][2]

o Purity: >98% (HPLC)

Core Protocol: Activation & Coupling (APl Synthesis)

This is the critical pharmaceutical step. The carbinol is activated to a chloride, which is then
displaced by imidazole.

Step A: Chlorination (Activation)

Rationale: The hydroxyl group is converted to a chloride leaving group using Thionyl Chloride
(SOCL).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.carlroth.com/com/en/research-chemicals/%282-chlorophenyl%29%284-chlorophenyl%29methanol/p/292x.5
https://cymitquimica.com/cas/66774-02-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8681194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Dissolve 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (100 g, 0.34 mol) in Toluene (500 mL) or
DCM.

o Expert Tip: Toluene is preferred for easier solvent recovery and higher boiling point if
reaction is sluggish.

Add Thionyl Chloride (50 g, 0.42 mol, 1.25 eq) dropwise at 20-25°C.

Heat to 50-60°C for 2 hours.

o Monitor: Use TLC (Hexane/EtOAc 4:1) or HPLC. The carbinol peak should disappear.

Distill off excess SOCI2 and solvent under reduced pressure.

o Critical: The residue (Chloride Intermediate) is hydrolytically unstable. Do not expose to
moist air. Proceed immediately to Step B or store under Nz.

Step B: N-Alkylation (Lombazole Formation)

Rationale: Nucleophilic attack by imidazole. Using excess imidazole acts as an acid scavenger,
or a base like K2COs can be used.

Suspend Imidazole (46 g, 0.68 mol, 2.0 eq) in Acetonitrile (MeCN) (600 mL).

o Alternative: Use K2COs (1.5 eq) and Imidazole (1.1 eq) to reduce reagent cost.

e Heat the imidazole solution to 50°C to ensure dissolution.

e Add the crude Chloride Intermediate (dissolved in minimal MeCN or Toluene) dropwise to the
imidazole solution.

e Reflux (80°C) for 3-5 hours.

o Work-up:

o Cool to room temperature.

o Distill off Acetonitrile.
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o Dissolve residue in DCM or Chloroform.

o Wash with water (3x) to remove salts and excess imidazole.

o Crystallization:

o

[¢]

[¢]

[e]

Evaporate organic solvent.

Recrystallize from Acetone or Ethanol.

Yield Target: 75-85% (over 2 steps).

Melting Point: 142—-144°C (Literature value for Bifonazole analogs).

Critical Process Parameters (CPPs) &

Troubleshooting

Parameter

Target Range

Impact of Deviation

SOCI2 Stoichiometry

1.1-13eq

<1.1: Incomplete activation;
residual carbinol in API. >1.5:
Difficult removal; potential side

reactions.[3]

Moisture Content

<0.1%

High moisture hydrolyzes the
chloride intermediate back to
the carbinol (see Fig 1),

stalling the reaction.

Coupling Temp

75 — 82°C (Reflux)

Low: Slow reaction, N3-isomer
formation favored kinetically.
High: Degradation of the trityl-
like system.

Base Choice

Excess Imidazole or K2COs

Strong bases (NaOH) may
cause elimination reactions
(formation of stilbene

derivatives).
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Analytical Control Strategy
HPLC Method for In-Process Control (IPC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum).
» Mobile Phase:
o A: 0.1% Phosphoric Acid in Water.
o B: Acetonitrile.
» Gradient: 40% B to 90% B over 15 mins.
o Detection: UV @ 254 nm.

Retention Time Logic:

Imidazole: ~1.5 min (Polar, elutes void volume).

Carbinol (Precursor): ~6.0 min.

Lombazole (API): ~8.5 min.

Chloride Intermediate: ~10.0 min (Most lipophilic, elutes last).

Structural Validation (NMR)

e 'H NMR (CDClIs, 400 MHz):
o Look for the disappearance of the carbinol CH-OH proton (typically ~5.8-6.0 ppm, d).

o Appearance of the N-CH-Ar proton in Lombazole (singlet or split singlet around ~6.5-6.8
ppm depending on environment).

o Imidazole ring protons: Three distinct signals (approx 6.9, 7.1, 7.6 ppm).[4]

Safety & Handling

o Thionyl Chloride: Highly corrosive and releases HCI/SO:z gas. Use a caustic scrubber.
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o Carbinol Precursor: Generally low toxicity but treat as a potential irritant.
» Lombazole (API): Bioactive antifungal.[5] Use PPE (gloves, mask) to prevent absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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